Dihydroegotamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

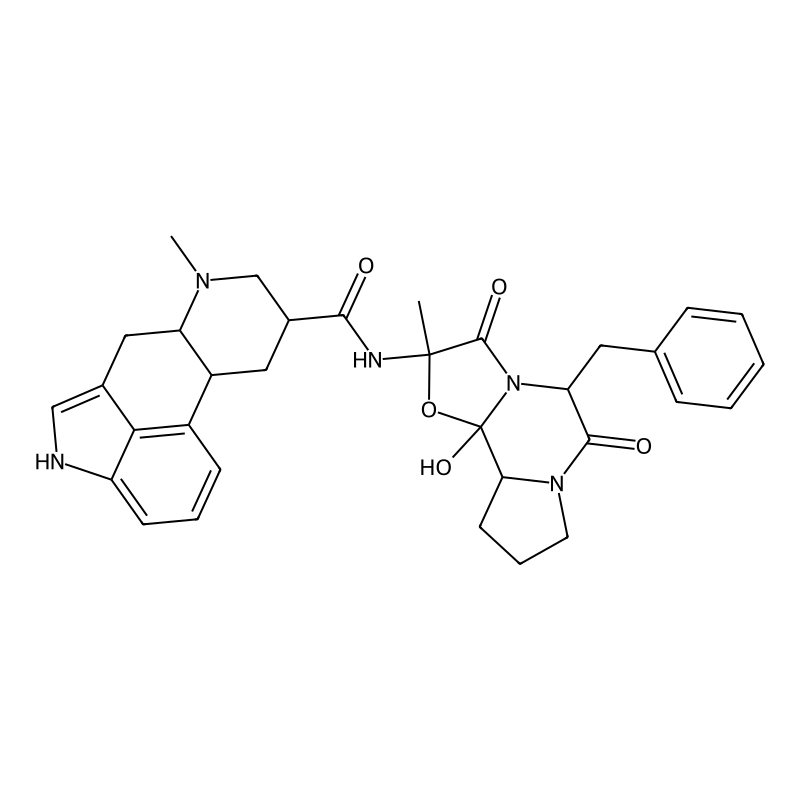

A 9,10alpha-dihydro derivative of ERGOTAMINE. It is used as a vasoconstrictor, specifically for the therapy of MIGRAINE DISORDERS.

Dihydroergotamine is a semi-synthetic derivative of ergotamine, classified within the group of ergot alkaloids. Its chemical formula is with a molecular weight of approximately 583.68 g/mol. Dihydroergotamine is primarily utilized in the treatment of acute migraine attacks and cluster headaches. It functions as a potent agonist at various serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors, contributing to its vasoconstrictive effects on intracranial blood vessels .

Dihydroergotamine is synthesized through the reduction of the double bond in ergotamine, which alters its pharmacological profile. This reaction enhances its alpha-adrenergic antagonist activity while significantly reducing its emetic potential and arterial vasoconstriction compared to ergotamine . The primary metabolic pathway involves hepatic metabolism, where it is converted into four metabolites, with 8'-β-hydroxydihydroergotamine being the most significant due to its similar receptor affinity .

The biological activity of dihydroergotamine is attributed to its interaction with multiple neurotransmitter receptors. It exhibits agonistic properties at:

- Serotonin Receptors: Primarily 5-HT1B and 5-HT1D, which mediate vasoconstriction.

- Adrenergic Receptors: Including alpha-adrenergic receptors that contribute to its vasoconstrictive effects.

- Dopamine Receptors: Specifically D2 and D3, which may influence its central nervous system effects.

Dihydroergotamine's mechanism of action also includes inhibition of neurogenic inflammation, making it effective in migraine management beyond mere vasoconstriction .

The synthesis of dihydroergotamine involves:

- Reduction of Ergotamine: This process typically utilizes catalytic hydrogenation or chemical reducing agents to modify the unsaturated bond in ergotamine.

- Isolation and Purification: Following synthesis, dihydroergotamine is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use.

The end product can be formulated into various delivery methods, including nasal sprays and injectable forms .

Dihydroergotamine is primarily used for:

- Migraine Treatment: Effective for acute migraine attacks, often administered via nasal spray or injection.

- Cluster Headaches: Utilized for managing severe headache episodes.

- Post-Dural Puncture Headaches: Sometimes indicated for headaches resulting from spinal fluid leaks.

Its efficacy in treating migraines is comparable to that of triptans, another class of migraine medications .

Dihydroergotamine has several notable interactions:

- CYP3A4 Inhibitors: Co-administration with potent inhibitors can increase serum levels of dihydroergotamine, raising the risk of vasospastic reactions.

- Other Medications: Caution is advised when used alongside other vasoconstrictors or medications affecting blood pressure due to potential additive effects .

Adverse effects may include increased blood pressure, dizziness, nausea, and allergic reactions. It is contraindicated in patients with certain cardiovascular conditions due to the risk of ischemia .

Dihydroergotamine shares similarities with various compounds used in migraine treatment. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Ergotamine | Agonist at serotonin receptors | Higher emetic potential; more vasoconstrictive |

| Sumatriptan | Selective agonist at serotonin 5-HT1B receptors | More selective than dihydroergotamine; oral bioavailability |

| Rizatriptan | Agonist at serotonin 5-HT1B and 5-HT1D receptors | Rapid onset; less side effects compared to dihydroergotamine |

| Zolmitriptan | Agonist at serotonin receptors | Available as nasal spray; effective for acute migraines |

| Frovatriptan | Agonist at serotonin receptors | Longer half-life; suitable for migraine prevention |

Dihydroergotamine's unique profile lies in its broader receptor activity and lower emetic potential compared to ergotamine, making it a preferred choice for many clinicians in acute migraine management .

Dihydroergotamine represents a semisynthetic ergot alkaloid synthesized through the catalytic hydrogenation of ergotamine, specifically targeting the double bond at positions 9 and 10 of the ergoline ring system [4] [9]. This selective reduction process transforms ergotamine into its dihydro derivative while preserving the essential pharmacological scaffold and peptide ring structure that characterizes the ergopeptine class of alkaloids [2] [10].

The hydrogenation mechanism proceeds through heterogeneous catalysis, where the ergotamine substrate undergoes adsorption onto the catalyst surface alongside molecular hydrogen [19] [42]. The process involves a multi-step sequence beginning with the coordination of both ergotamine and hydrogen molecules to active sites on the metal catalyst surface [42]. Subsequently, hydrogen atoms migrate from the catalyst surface to the carbon atoms at positions 9 and 10 of the ergotamine molecule, resulting in the saturation of the double bond and formation of the dihydroergotamine product [19] [42].

Catalytic optimization studies have demonstrated that precious metal catalysts, particularly platinum and palladium systems, exhibit superior activity and selectivity for this transformation [36] [38]. Platinum-based catalysts show exceptional stability under the reaction conditions required for ergot alkaloid hydrogenation, maintaining their catalytic activity without significant structural changes to the coordination environment [39]. Palladium catalysts, while exhibiting slightly different mechanistic pathways, also demonstrate effective catalytic performance for this specific hydrogenation reaction [39] [42].

The reaction conditions typically employ mild temperatures and moderate hydrogen pressures to ensure selective reduction of the 9,10-double bond without affecting other functional groups present in the ergotamine structure [21] [40]. Industrial-scale processes utilize supported metal catalysts, where the active metal species are dispersed on high-surface-area supports such as activated carbon or alumina [36] [40]. These heterogeneous catalyst systems facilitate easy separation of the product from the catalyst, enabling efficient recovery and potential reuse of the expensive precious metal components [36] [40].

Table 1: Chemical Properties of Dihydroergotamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₃₇N₅O₅ | [1] [33] |

| Molecular Weight (g/mol) | 583.68 | [1] [33] |

| Chemical Name | Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-,(5'α)- | [33] |

| Melting Point (°C) | 230-235 | [30] |

| pH (0.1% solution) | 4.4-5.4 | [30] |

| Solubility | Very slightly soluble in cold water and methanol | [30] |

| Appearance | White crystalline solid | [30] |

| Elimination Half-life (hours) | 10-13 | [4] |

| Plasma Clearance (L/min) | 1.0-1.5 | [22] |

| Volume of Distribution (L) | 800 | [1] |

| Protein Binding (%) | 93 | [1] |

Industrial-Scale Production Methodologies

Industrial production of dihydroergotamine employs sophisticated manufacturing processes designed to achieve high yields while maintaining product purity and consistency [18] [20]. The production methodology begins with the isolation and purification of ergotamine from natural sources, primarily from sclerotia of Claviceps species or through fermentation processes using genetically optimized fungal strains [10] [18].

Large-scale hydrogenation reactors utilize continuous flow systems with packed catalyst beds to ensure efficient contact between the ergotamine substrate, hydrogen gas, and the heterogeneous catalyst [19] [21]. These tubular plug-flow reactors operate under carefully controlled pressure and temperature conditions, typically employing pressures ranging from atmospheric to 100 bar depending on the specific catalyst system and desired reaction kinetics [19] [21].

The industrial process incorporates advanced process analytical technologies for real-time monitoring of reaction progress and product quality [18] [20]. High-performance liquid chromatography systems equipped with mass spectrometry detection enable continuous analysis of starting material consumption, product formation, and potential impurity generation throughout the manufacturing process [18] [20]. These analytical methods demonstrate sufficient specificity for separating dihydroergotamine from its various stereoisomers and degradation products [18] [20].

Manufacturing facilities implement stringent quality control measures to address the inherent instability of ergot alkaloids, particularly their susceptibility to epimerization at the carbon-8 position [12] [18]. The production environment requires protection from light exposure and careful pH control to minimize the formation of undesired stereoisomeric forms [12] [32]. Typical manufacturing formulations incorporate stabilizing agents and maintain pH values above 5.0 to reduce the rate of epimerization while ensuring long-term product stability [32].

Table 2: Bioavailability Profile by Administration Route

| Administration Route | Bioavailability (%) | Time to Peak (Tmax) | Clinical Considerations |

|---|---|---|---|

| Oral | 0.47-0.59 | Not applicable (extensive first-pass metabolism) | Not available in US due to poor bioavailability |

| Intranasal | 32-40 | 30-60 minutes | Approved for therapeutic use |

| Subcutaneous | 100 | 24-34 minutes | Emergency/clinical administration |

| Intramuscular | 100 | 24-34 minutes | Emergency/clinical administration |

| Intravenous | 100 | 1-2 minutes | Hospital/emergency use |

The scale-up process addresses the challenges associated with handling precious metal catalysts in commercial quantities [38] [41]. Industrial operations implement catalyst recycling systems to recover and regenerate platinum or palladium catalysts, thereby reducing production costs and minimizing environmental impact [36] [38]. These recycling processes typically involve careful washing procedures to remove organic residues followed by thermal treatment to restore catalytic activity [36] [38].

Derivatization Strategies for Enhanced Bioavailability

The extremely poor oral bioavailability of dihydroergotamine, ranging from 0.47% to 0.59%, necessitates innovative derivatization approaches to enhance systemic absorption and therapeutic utility [22] [23]. Research efforts have focused on developing novel formulation strategies and chemical modifications that can overcome the extensive first-pass hepatic metabolism responsible for the compound's limited oral bioavailability [22] [4].

Nanotechnology-based delivery systems represent a promising approach for bioavailability enhancement [23]. Chitosan nanoparticle formulations have demonstrated significant potential for improving the systemic absorption of dihydroergotamine through intranasal administration [23]. These nanoparticulate systems utilize the mucoadhesive properties of chitosan to prolong residence time in the nasal cavity and facilitate enhanced permeation across biological membranes [23].

The development of precision olfactory delivery technologies has shown remarkable success in improving dihydroergotamine bioavailability [1]. Advanced intranasal delivery devices designed to target the vasculature-rich upper nasal cavity have achieved three-fold increases in maximum plasma concentration and four-fold improvements in area under the curve compared to conventional nasal spray formulations [1]. These technological advances demonstrate the potential for engineering-based solutions to overcome bioavailability limitations [1].

Table 3: Receptor Binding Affinity Profile

| Receptor | Affinity (Ki/IC50 nM) | Action | Therapeutic Relevance |

|---|---|---|---|

| 5-HT₁ᴬ | 0.4-1.5 | Agonist | High affinity binding |

| 5-HT₁ᴮ | 0.006-18 | Agonist | Primary therapeutic target |

| 5-HT₁ᴰ | 0.13-0.5 | Agonist | Primary therapeutic target |

| 5-HT₁ᶠ | 180 | Agonist | Moderate affinity |

| 5-HT₂ᴬ | 9.0 | Agonist | Secondary target |

| 5-HT₂ᴮ | 15-33 | Agonist | Secondary target |

| 5-HT₂ᶜ | 1.3 | Agonist | High affinity binding |

| α₂ᴬ-Adrenergic | 1.9 | Unknown | High affinity interaction |

| α₂ᴮ-Adrenergic | 3.3 | Unknown | Moderate affinity |

| α₂ᶜ-Adrenergic | 1.4 | Unknown | High affinity interaction |

| D₂-Dopaminergic | 1.2-5.0 | Agonist | High affinity binding |

Chemical derivatization strategies focus on modifying the dihydroergotamine structure to create prodrug forms that can bypass first-pass metabolism [25] [26]. These approaches involve the temporary masking of functional groups through ester or amide linkages that can be cleaved by specific enzymes after systemic absorption [25] [26]. The derivatization must be carefully designed to maintain the essential pharmacophoric elements while providing enhanced membrane permeability and metabolic stability [25] [26].

Stable isotope labeling techniques have emerged as valuable tools for developing enhanced dihydroergotamine derivatives [12]. The synthesis of isotopically labeled analogs through demethylation and subsequent methylation with labeled methyl groups provides compounds with improved analytical properties and potential therapeutic advantages [12]. These labeled derivatives facilitate enhanced monitoring during pharmacokinetic studies and may exhibit altered metabolic profiles that could translate to improved bioavailability [12].

Solubility Characteristics Across Solvent Systems

Dihydroergotamine mesylate exhibits markedly different solubility profiles across various solvent systems, demonstrating the profound influence of polarity and hydrogen bonding capacity on its dissolution behavior [1] [2] [3]. The compound displays limited aqueous solubility, with a measured water solubility of approximately 0.229 milligrams per milliliter [4] [5] [6], classifying it as sparingly soluble according to pharmacopeial standards.

In organic solvents, dihydroergotamine mesylate demonstrates significantly enhanced solubility. The compound achieves its highest solubility in dimethyl sulfoxide and dimethylformamide, reaching concentrations of 20 milligrams per milliliter in both solvents [1] [7] [2] [3]. This remarkable solubility enhancement can be attributed to the strong hydrogen bonding capacity and high dielectric constants of these aprotic polar solvents. Similarly, a chloroform:methanol mixture in a 1:1 ratio provides excellent solubility at 20 milligrams per milliliter [2], yielding a clear yellow to dark yellow solution.

Ethanol demonstrates moderate solvating capacity for dihydroergotamine mesylate, achieving a solubility of 1 milligram per milliliter [1] [7] [2] [3]. This intermediate solubility reflects the compound's amphiphilic nature, possessing both hydrophilic and lipophilic structural elements. The octanol-water partition coefficient ranges from 2.71 to 3.04 [4] [6], indicating moderate lipophilicity that contributes to its membrane permeability characteristics.

For aqueous formulations requiring enhanced solubility, cyclodextrin complexation has proven effective. A 45% weight per volume solution of 2-hydroxypropyl-β-cyclodextrin achieves a solubility of 5.45 milligrams per milliliter [2], representing a significant improvement over pure aqueous systems. However, when dimethyl sulfoxide is used as a co-solvent in phosphate-buffered saline at pH 7.2 in a 1:20 ratio, the resultant solubility decreases to 0.05 milligrams per milliliter [1] [7] [3], demonstrating the critical importance of solvent ratio optimization.

The stability of dihydroergotamine mesylate in solution is significantly influenced by the dielectric constant of the solvent system [8]. Research has demonstrated that stable solutions can be obtained using water-alcohol mixtures with dielectric constants between 30 and 45 [8]. Solutions in predominantly organic media exhibit reduced degradation to corresponding aci-forms, hydrolysis products, and oxidation products [8], eliminating the necessity for inert gas atmosphere protection during formulation processes.

| Table 2: Solubility Characteristics of Dihydroergotamine Mesylate | ||

|---|---|---|

| Solvent System | Solubility | Solubility Category |

| Water | 0.229 mg/mL | Sparingly soluble |

| Ethanol | 1 mg/mL | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Freely soluble |

| Dimethylformamide (DMF) | 20 mg/mL | Freely soluble |

| Chloroform:Methanol (1:1) | 20 mg/mL | Freely soluble |

| DMSO:PBS (pH 7.2) 1:20 | 0.05 mg/mL | Sparingly soluble |

| 45% (w/v) 2-hydroxypropyl-β-cyclodextrin | 5.45 mg/mL | Soluble |

Thermal Degradation Kinetics and Thermodynamic Parameters

The thermal degradation of dihydroergotamine follows first-order kinetics across various temperature ranges, demonstrating characteristic Arrhenius behavior that enables predictive stability modeling [8] [9]. The degradation process exhibits a distinct temperature dependence, with reaction rates increasing approximately 2% per degree Celsius elevation [10], consistent with typical pharmaceutical compounds.

The thermal stability profile indicates that dihydroergotamine remains stable when stored at controlled room temperature between 20°C and 25°C [11] [12] [13]. However, exposure to elevated temperatures results in accelerated degradation through multiple pathways. The primary thermal degradation mechanism involves cleavage of the peptide moiety, followed by subsequent oxidation of the ergoline ring system . This degradation sequence suggests that the peptide linkage represents the most thermolabile component of the molecular structure.

Activation energy determination requires systematic investigation across multiple temperature points to establish the Arrhenius relationship. The pre-exponential factor and activation energy can be calculated using the equation k = A × exp(-Ea/RT), where k represents the rate constant, A the pre-exponential factor, Ea the activation energy, R the gas constant, and T the absolute temperature [9] [15]. These parameters enable prediction of degradation rates under various storage conditions and support shelf-life determinations.

The thermodynamic parameters governing dihydroergotamine stability have been investigated through differential scanning calorimetry and thermogravimetric analysis approaches [16] [17]. The melting point of the free base occurs at 219°C [5], while the mesylate salt demonstrates a melting point range of 230-235°C [2], indicating enhanced thermal stability through salt formation. These thermal transition temperatures provide critical information for processing and formulation development.

Storage recommendations emphasize maintenance of temperatures between 20°C and 25°C, with excursions permitted between 15°C and 30°C according to United States Pharmacopeia controlled room temperature guidelines [13]. Refrigeration is specifically contraindicated, as temperatures between 2°C and 8°C may cause precipitation and formulation instability [11]. Protection from excessive heat is equally important, as temperatures exceeding 25°C accelerate degradation processes and compromise product integrity [18].

| Table 4: Thermal Stability Characteristics | ||

|---|---|---|

| Temperature Condition | Stability | Kinetic Behavior |

| Room temperature (20-25°C) | Stable (recommended storage) | Follows first-order kinetics |

| Elevated temperature (>25°C) | Degradation increases | Arrhenius relationship applies |

| Body temperature (37°C) | Accelerated degradation | Faster degradation rate |

| Refrigeration (2-8°C) | Not recommended | May cause precipitation |

Photolytic Decomposition Pathways

Dihydroergotamine demonstrates significant photolability when exposed to light, necessitating comprehensive photoprotection strategies throughout manufacturing, storage, and distribution [19] [20] [21]. The photodegradation process occurs through both direct and indirect photolytic mechanisms, depending on the wavelength and intensity of incident radiation.

Direct photolysis represents the primary degradation pathway when dihydroergotamine absorbs ultraviolet radiation at wavelengths overlapping with its absorption spectrum [19]. The compound exhibits a characteristic ultraviolet absorption maximum at 284 nanometers [1] [2], with additional absorption bands at 291 and 282 nanometers [2]. This spectral profile indicates susceptibility to both ultraviolet-A and ultraviolet-B radiation commonly encountered in ambient lighting conditions.

When aqueous solutions of dihydroergotamine mesylate are exposed to sunlight, oxidation occurs preferentially at position 2 of the ergoline ring system [21]. This photoxidation reaction represents a major degradation pathway that significantly compromises pharmaceutical integrity. The photodegradation products retain structural similarity to the parent compound but demonstrate altered pharmacological properties and potential toxicity concerns.

Indirect photolysis can occur through photosensitization mechanisms involving reactive oxygen species formation [19]. Hydroxyl radicals, singlet oxygen, and other reactive intermediates generated through photochemical processes can initiate secondary oxidation reactions. These indirect pathways become particularly relevant in complex formulations containing photosensitizing excipients or in environmental matrices where natural photosensitizers are present.

The quantum efficiency of photodegradation varies significantly with environmental conditions, including pH, temperature, and dissolved oxygen concentration [19]. Alkaline conditions generally accelerate photodegradation, while acidic environments may provide some protective effect. However, the optimal stability pH range of 3.6-4.8 [11] [22] [23] must be balanced against photolytic sensitivity requirements.

Protection strategies require comprehensive light exclusion throughout the product lifecycle. Amber-colored glass containers provide effective protection against ultraviolet radiation while maintaining transparency for visual inspection [24]. Secondary packaging using opaque cartons offers additional protection during storage and distribution [18] [12] [13]. Manufacturing operations should be conducted under low-actinic lighting conditions to minimize photodegradation during processing.

| Table 6: Photolytic Stability Under Different Light Conditions | |||

|---|---|---|---|

| Light Condition | Degradation Rate | Primary Reaction | Recommended Protection |

| Direct sunlight | Significant | Direct photolysis | Avoid exposure |

| UV lamp irradiation | Moderate to high | Direct photolysis | Use amber containers |

| Fluorescent light | Low to moderate | Indirect photolysis | Store in cartons |

| Amber light protection | Minimal | Protected | Optimal protection |

pH-Dependent Stability in Aqueous Solutions

The stability of dihydroergotamine in aqueous solutions demonstrates marked pH dependence, with optimal stability occurring within a narrow pH range [25] [22] [23]. Systematic stability studies have established that maximum stability occurs at pH 4.0 [22], with an acceptable stability window extending from pH 3.6 to 4.8 [11] [23].

Below pH 3.6, dihydroergotamine undergoes significant acid-catalyzed degradation [11]. The primary degradation product identified through liquid chromatography-mass spectrometry analysis exhibits a relative retention time of approximately 0.08 and a molecular ion peak at m/z 271 [26]. This degradation product corresponds to molecular formula C16H19N3O [26], suggesting cleavage of the NH-bond connecting the ergoline and peptide portions of the molecule. The acid degradation mechanism appears to involve protonation-facilitated bond scission, leading to formation of discrete ergoline and peptide fragments.

Within the optimal pH range of 3.6-4.8, dihydroergotamine demonstrates acceptable stability for pharmaceutical formulations [11]. The commercial injectable formulation maintains a pH range of 3.4-4.9 [12], slightly broader than the optimal stability window but still within acceptable limits. pH adjustment is typically achieved using methanesulfonic acid and sodium hydroxide [12], providing precise control over solution acidity.

Above pH 4.8, solubility begins to decrease significantly [11], potentially leading to precipitation and formulation failure. This pH-dependent solubility behavior reflects the amphoteric nature of dihydroergotamine, which contains both basic nitrogen atoms and potentially ionizable functional groups. The isoelectric point likely falls within the optimal stability range, contributing to both chemical stability and acceptable solubility.

The pH-stability relationship has been extensively investigated using cyclodextrin complexation systems [25] [22]. For uncomplexed dihydroergotamine mesylate, solubility increases sharply in the acidic range [25]. Similar pH dependence has been observed for 2-hydroxypropyl-β-cyclodextrin and dimethyl-β-cyclodextrin complexes [25], indicating that the fundamental pH-stability relationship is maintained even in the presence of complexing agents.

Formulation scientists must carefully balance pH optimization against other stability factors. While acidic conditions provide optimal chemical stability, they may increase photodegradation susceptibility or cause compatibility issues with other formulation components. The pH range of 3.6-4.8 represents a compromise that maintains acceptable stability while providing formulation flexibility.

| Table 3: pH-Dependent Stability Profile of Dihydroergotamine | ||

|---|---|---|

| pH Range | Stability Behavior | Comments |

| <3.6 | Increased degradation | Acid-induced degradation occurs |

| 3.6-4.8 | Stable range | Optimal stability window |

| 4.0 | Maximum stability | pH of maximum stability |

| >4.8 | Decreasing solubility | Precipitation may occur |

| Table 5: Degradation Pathways and Products of Dihydroergotamine | |||

|---|---|---|---|

| Degradation Pathway | Primary Products | Mechanism | Detection Method |

| Acid degradation (pH <3.6) | Impurity at RRT 0.08 (m/z 271) | NH-bond cleavage, molecular formula C16H19N3O | LC-MS/MS, RRT 0.08 |

| Photolytic decomposition | Oxidation at position 2 | Sunlight exposure leads to position 2 oxidation | UV exposure studies |

| Thermal degradation | Peptide moiety cleavage | Ergoline ring oxidation follows peptide cleavage | Thermal stress testing |

| Oxidative degradation | 8′-β-hydroxydihydroergotamine | Hydroxylation by liver microsomes | HPLC-fluorescence detection |